molecular formula C16H17ClN2O3 B268593 N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea

N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea

Numéro de catalogue B268593
Poids moléculaire: 320.77 g/mol
Clé InChI: XHEMZAGAAIUKHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea, also known as CEP-9722, is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and inhibitors of PTP1B have been the focus of research for the treatment of type 2 diabetes and obesity. CEP-9722 has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments will be discussed in

Mécanisme D'action

PTP1B is a negative regulator of insulin signaling, and inhibitors of PTP1B have been shown to improve insulin sensitivity and glucose homeostasis. N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea inhibits PTP1B by binding to the enzyme's active site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This leads to increased insulin signaling and improved glucose homeostasis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. In addition, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been shown to reduce body weight and adiposity in obese animals. These effects are likely due to the inhibition of PTP1B and the resulting improvement in insulin signaling.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea is its specificity for PTP1B, which reduces the likelihood of off-target effects. In addition, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and a long half-life. However, one limitation of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea is its low solubility, which can make it difficult to work with in lab experiments.

Orientations Futures

Future research on N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea could focus on optimizing its pharmacokinetic properties, such as improving its solubility and reducing its potential for toxicity. In addition, further studies could investigate the potential of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea for the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease. Finally, studies could investigate the potential of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea in combination with other drugs for the treatment of type 2 diabetes and obesity.

Méthodes De Synthèse

The synthesis of N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea involves a multi-step process that begins with the reaction of 4-chloroaniline with 3-(2-methoxyethoxy)benzaldehyde to form an intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with isocyanate to form the final product, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea. The overall yield of the synthesis is approximately 30%.

Applications De Recherche Scientifique

N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea improves glucose tolerance and insulin sensitivity in animal models of these diseases. In addition, N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea has been shown to reduce body weight and adiposity in obese animals.

Propriétés

Nom du produit

N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea

Formule moléculaire

C16H17ClN2O3

Poids moléculaire

320.77 g/mol

Nom IUPAC

1-(4-chlorophenyl)-3-[3-(2-methoxyethoxy)phenyl]urea

InChI

InChI=1S/C16H17ClN2O3/c1-21-9-10-22-15-4-2-3-14(11-15)19-16(20)18-13-7-5-12(17)6-8-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20)

Clé InChI

XHEMZAGAAIUKHY-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl

SMILES canonique

COCCOC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.